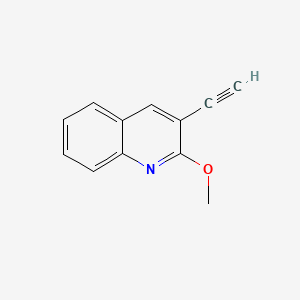

3-Ethynyl-2-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-ethynyl-2-methoxyquinoline |

InChI |

InChI=1S/C12H9NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h1,4-8H,2H3 |

InChI Key |

SUUURMSRCMPAPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1C#C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Ethynyl 2 Methoxyquinoline and Its Analogues

Proposed Reaction Pathways for Ethynyl (B1212043) and Methoxyquinoline Formation

The construction of the 3-ethynyl-2-methoxyquinoline scaffold can be approached through various synthetic strategies, each defined by a distinct mechanistic paradigm. These pathways can either build the quinoline (B57606) ring system with the desired substituents already in place or introduce them onto a pre-formed quinoline core.

Electrophilic and Nucleophilic Substitution Mechanisms in Quinoline Synthesis

The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, and these reactions are fundamental to the synthesis and functionalization of derivatives like this compound.

Electrophilic Substitution: The synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. In this approach, an electrophile activates the alkyne, rendering it susceptible to intramolecular attack by the aniline (B41778) ring. nih.gov The reaction proceeds via a 6-endo-dig cyclization, followed by aromatization to yield the quinoline product. Various electrophiles, including iodine monochloride (ICl), molecular iodine (I₂), and bromine (Br₂), can be employed to generate 3-haloquinolines. nih.govmdpi.com For instance, the reaction of an N-(2-alkynyl)aniline with an electrophile is thought to proceed through the addition of the electrophile to the triple bond, which increases its electrophilicity and triggers the ring closure. mdpi.com The final aromatization step can occur through oxidation by air or the electrophile itself. mdpi.com The electronic nature of substituents on the aniline ring can influence the reaction yield, with both electron-donating (e.g., methoxy) and electron-withdrawing groups being well-tolerated. nih.gov

Nucleophilic Substitution: The methoxy (B1213986) group at the C2 position and other leaving groups on the quinoline ring are susceptible to nucleophilic substitution. For example, 4-chloro-2-methoxyquinoline (B1624759) is a compound that has been studied for its nucleophilic substitution reactions. biosynth.com The chlorine atom at the 4-position can be displaced by various nucleophiles. Similarly, studies on 2-methyl-4-chloro-6(8)-methoxyquinolines have shown that the 4-chloro group readily undergoes nucleophilic substitution with sulfur nucleophiles. In the synthesis of certain 5-methoxyquinoline (B23529) derivatives, a key step involves the nucleophilic substitution of a chloro group at the 2- or 4-position of the quinoline ring by an amine. mdpi.com The demethylation of methoxy groups in some polysubstituted methoxyquinolines using strong acids like HBr can lead to the nucleophilic substitution of other groups present on the ring. researchgate.net

Pericyclic and Cycloaddition Reactions in Quinoline Annulation (e.g., Diels-Alder type)

Pericyclic reactions, particularly cycloadditions, represent a powerful strategy for the construction of the quinoline core. These reactions often offer high atom economy and stereoselectivity.

A prominent example is the Povarov reaction, which is a type of [4+2] cycloaddition (hetero-Diels-Alder) involving an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline, which can then be oxidized to the quinoline. beilstein-journals.org An iodine-catalyzed multicomponent Povarov-type reaction has been described where a Schiff base, formed in situ from an aniline and an aldehyde, reacts with an alkyne in a [4+2] cycloaddition. mdpi.com The resulting dihydroquinoline intermediate is then oxidized to the fully aromatic quinoline. mdpi.com

Three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes provide an efficient, additive-free route to multiply substituted quinolines. organic-chemistry.org The proposed mechanism involves the formation of an N-arylnitrilium salt, which then undergoes cycloaddition with the alkyne. organic-chemistry.org This method avoids the need for a separate oxidation step to achieve the aromatic quinoline ring. organic-chemistry.org Similarly, gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes has been developed for the synthesis of polyfunctionalized quinolines. acs.org

Furthermore, a regioselective synthetic route to C-3-functionalized quinolines has been developed through a [4+2] cycloaddition of 2-aminobenzyl alcohols with terminal alkynes. mdpi.com

| Reaction Type | Reactants | Key Mechanistic Feature | Product Type |

| Electrophilic Cyclization | N-(2-alkynyl)anilines, Electrophile (e.g., I₂, Br₂) | 6-endo-dig cyclization onto an activated alkyne | 3-Substituted Quinolines |

| Nucleophilic Substitution | Chloroquinolines, Nucleophiles (e.g., amines, thiols) | Displacement of a leaving group from the quinoline ring | Functionalized Quinolines |

| Povarov-type Reaction | Anilines, Aldehydes, Alkynes | [4+2] Cycloaddition (Hetero-Diels-Alder) | Substituted Quinolines |

| Cascade Annulation | Aryl Diazonium Salts, Nitriles, Alkynes | Cycloaddition of in situ formed N-arylnitrilium salts | Multiply Substituted Quinolines |

Radical Pathways in Quinoline Functionalization

Radical reactions offer alternative pathways for the synthesis and functionalization of quinolines, often under mild conditions. These reactions typically involve the generation of a radical species that can add to a suitable acceptor, followed by cyclization and subsequent rearomatization.

An oxidative radical addition/cyclization cascade of o-cyanoarylacrylamides with α-keto acids or aldehydes has been reported for the synthesis of quinoline-2,4(1H,3H)-diones. acs.org This transformation is proposed to proceed via the intramolecular addition of a carbon radical to a nitrile group. acs.org Similarly, copper-catalyzed radical cascade reactions using isonitriles as radical acceptors have been employed for the construction of nitrogen heterocycles, including quinolines. rsc.org

A copper-catalyzed cyclization for the synthesis of N-fused quinolines is initiated by the C(sp³)–H activation to generate an α-functionalized radical, which then undergoes a cascade radical addition/cyclization sequence. acs.org Another approach involves a silver-catalyzed oxidative radical decarboxylative addition/cyclization cascade of α-keto acids with o-cyanoarylacrylamides. acs.org The choice of catalyst and oxidant is crucial for the efficiency of these radical reactions. acs.org

Oxidative Aromatization Processes

Many synthetic routes to quinolines yield a partially or fully saturated heterocyclic ring, which then requires an oxidative aromatization step to furnish the final aromatic product. This is a common final step in syntheses starting from dihydroquinolinones or tetrahydroquinolines.

Iodine in methanol (B129727) has been shown to be an effective reagent for the oxidative aromatization of 2-aryl-2,3-dihydroquinolin-4(1H)-ones to the corresponding 2-aryl-4-methoxyquinolines. mdpi.comresearchgate.net This process is believed to involve the formation of an enol intermediate, which is then oxidized by iodine. mdpi.com Other oxidizing agents such as iron(III) chloride have also been used for similar transformations. mdpi.com A practical two-step synthesis of indolo[3,2-c]quinolines from substituted 4-methoxyquinolines utilizes an oxidative aromatization step in one-pot under microwave irradiation. nsf.govconsensus.appmorressier.com The oxidation of tetrahydroquinolines, often produced from Povarov reactions, can be achieved using various oxidizing agents, with manganese dioxide being a particularly effective choice, leading to clean reactions and high yields of the corresponding quinolines. beilstein-journals.org

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents are pivotal in directing the course of quinoline synthesis, influencing reaction rates, regioselectivity, and functional group tolerance. Metal-mediated mechanisms are especially prevalent and versatile.

Metal-Mediated Mechanisms (e.g., oxidative addition, reductive elimination, transmetalation, migratory insertion)

Transition metal catalysts, particularly those based on palladium, rhodium, cobalt, and copper, are extensively used in modern quinoline synthesis. The catalytic cycles of these reactions often involve a sequence of fundamental organometallic steps.

Oxidative Addition and Reductive Elimination: These two steps are often paired in catalytic cycles. For instance, in the palladium-catalyzed functionalization of quinolines, a Pd(II) catalyst can undergo C-H activation to form a cyclopalladated intermediate. nih.gov This can then be oxidized to a Pd(IV) species, which subsequently undergoes C-O or C-Cl bond-forming reductive elimination to release the product. nih.gov The initial step of a proposed mechanism for the direct arylation of quinolines can involve the oxidative addition of an aryl halide to a low-valent metal center. nih.gov The catalytic cycle is then completed by reductive elimination of the biaryl product. beilstein-journals.org

Transmetalation: This step is crucial in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to introduce substituents onto the quinoline ring. mdpi.com In a proposed mechanism for the Rh-catalyzed C-H/C-H cross-coupling of N-heterocycles, a rhodacycle intermediate undergoes transmetalation with an organoborane to generate another intermediate that yields the alkylated product upon reductive elimination. rsc.org

Migratory Insertion: This process involves the insertion of an unsaturated molecule, such as an alkyne or alkene, into a metal-carbon or metal-hydride bond. In the cobalt-catalyzed C-H activation/cyclization of anilines with alkynes, the reaction is thought to proceed via C-H activation, followed by alkyne insertion. organic-chemistry.org Similarly, a proposed mechanism for the Pd-catalyzed alkenylation of quinoline N-oxides involves a syn insertion/β-hydride elimination sequence. nih.gov Migratory insertion can be classified as 1,1-insertion (for ligands like CO) or 1,2-insertion (for alkenes and alkynes). libretexts.org The regioselectivity of alkyne migratory insertion is a key factor in controlling the outcome of annulation reactions leading to substituted quinolines. du.edu In some palladium-catalyzed cyclizations for the synthesis of fused quinazolinone derivatives from 3-arylquinazolinones, the mechanism is believed to involve alkyne insertion and a 1,4-palladium migration. researchgate.net

| Mechanistic Step | Metal Catalyst (Example) | Role in Quinoline Synthesis |

| Oxidative Addition | Palladium(0) | Activation of aryl halides for cross-coupling reactions. |

| Reductive Elimination | Palladium(II/IV) | Formation of C-C, C-O, or C-N bonds to yield the final product. |

| Transmetalation | Rhodium(III) | Transfer of an organic group from one metal (e.g., boron) to the catalyst. |

| Migratory Insertion | Cobalt(III), Palladium(II) | Incorporation of alkynes or alkenes into the growing quinoline framework. |

Acid-Base Catalysis Mechanisms in Quinoline Chemistry

The synthesis and functionalization of the quinoline scaffold are frequently facilitated by acid or base catalysis, which plays a crucial role in activating substrates and directing reaction pathways. rsc.org The mechanisms involved are diverse, ranging from protonation events that enhance electrophilicity to deprotonation steps that generate potent nucleophiles.

Acid Catalysis: Brønsted and Lewis acids are extensively used in quinoline chemistry to promote cyclization and substitution reactions. tubitak.gov.tr In many classical quinoline syntheses, such as the Combes, Doebner-von Miller, and Friedländer reactions, acid catalysis is a key step. wikipedia.orgcdnsciencepub.com

The Combes synthesis, for instance, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The mechanism, as detailed in Table 1, proceeds through several key acid-mediated steps:

Protonation of the Carbonyl: The reaction initiates with the protonation of a carbonyl group on the β-diketone by a strong acid like sulfuric acid (H₂SO₄). This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The aniline nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon.

Dehydration: Following the formation of a Schiff base intermediate, an acid-catalyzed dehydration occurs.

Annulation: The rate-determining step is the electrophilic cyclization (annulation) of the enamine intermediate onto the benzene (B151609) ring, which is also promoted by the acid catalyst. wikipedia.org

Final Dehydration: A subsequent protonation of the resulting alcohol group and elimination of water leads to the aromatic quinoline product. wikipedia.org

Similarly, the Friedländer synthesis can be conducted under acidic conditions, where the initial step is believed to be a slow, acid-catalyzed intermolecular aldol (B89426) condensation between an o-aminobenzaldehyde and a ketone. cdnsciencepub.com This is followed by a rapid cyclization and dehydration to furnish the quinoline ring. cdnsciencepub.com Theoretical studies on the reduction of quinoline have shown that Brønsted acids activate the quinoline ring through protonation, facilitating hydride transfer from a donor like a Hantzsch ester. acs.org The protonation of the quinoline nitrogen makes the heterocyclic ring a better electrophile. acs.org

Base Catalysis: Base-catalyzed mechanisms are equally important in quinoline chemistry. The Friedländer synthesis, for example, can be efficiently carried out using bases like sodium hydroxide (B78521) or piperidine. tubitak.gov.trorientjchem.org In the base-catalyzed pathway, the mechanism is thought to involve the formation of an enolate from the ketone, which then attacks the aldehyde group of the o-aminobenzaldehyde. cdnsciencepub.com This is followed by cyclization via nucleophilic attack of the amino group onto the ketone carbonyl and subsequent dehydration.

The choice between acid and base catalysis can significantly influence the reaction outcome and the types of substrates that can be used. Some modern synthetic protocols utilize co-catalytic systems, employing both an acid and a base to achieve high efficiency in quinoline synthesis. researchgate.net

Table 1: Key Steps in Acid-Catalyzed Combes Quinoline Synthesis

| Step | Description | Catalyst Role | Intermediate |

|---|---|---|---|

| 1 | Protonation of β-diketone | Brønsted Acid (e.g., H₂SO₄) activates the carbonyl group. | Protonated β-diketone |

| 2 | Nucleophilic Attack | Aniline attacks the activated carbonyl carbon. | Amino-alcohol adduct |

| 3 | Schiff Base Formation | Proton-assisted elimination of water. | Schiff Base |

| 4 | Tautomerization & Cyclization | Tautomerization to an enamine, followed by acid-catalyzed electrophilic annulation. | Protonated enamine, Cyclized intermediate |

This table provides a simplified overview of the mechanistic steps in the Combes synthesis.

Stereochemical and Regiochemical Considerations in Ethynyl and Methoxyquinoline Derivatization Mechanisms

The derivatization of quinolines, particularly those substituted with electronically active groups like ethynyl and methoxy moieties, presents significant challenges and opportunities in controlling regioselectivity and stereoselectivity. The positions of these substituents on the quinoline core dictate the electronic and steric environment, profoundly influencing the outcome of chemical transformations.

Regioselectivity: The regiochemistry of reactions on a this compound framework is governed by the inherent reactivity patterns of the quinoline ring and the directing effects of the substituents. Generally, the quinoline ring undergoes nucleophilic substitution at the C2 and C4 positions, while electrophilic substitution is favored at the C5 and C8 positions on the benzene ring portion. orientjchem.org

The 2-methoxy group is an electron-donating group that can activate the ring. However, its position at C2, a site inherently susceptible to nucleophilic attack, makes it a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The 3-ethynyl group is a versatile handle for various transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions.

In reactions involving analogues like activated quinolines, the regioselectivity of nucleophilic attack is a critical consideration. For example, in the copper(I)-catalyzed addition of ynamides to 4-chloro-6-methoxyquinoline (B1361528) activated with ethyl chloroformate, addition occurs with good to high regioselectivity. acs.org The reaction predominantly yields the 1,2-dihydro-2-(2-aminoethynyl)-heterocycle over the 1,4-regioisomer. acs.org This selectivity is crucial as it determines the final structure of the functionalized product. Similarly, the synthesis of 3-bromoquinolines has been achieved with high regioselectivity through a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne, demonstrating precise control over substituent placement at the C3 position. acs.org

Stereochemistry: Stereochemical control is paramount when derivatization reactions create new chiral centers. The introduction of substituents on the quinoline ring or additions across the ethynyl group can lead to the formation of stereoisomers.

Visible-light-driven dearomative triple elementalization of quinolines has been shown to produce carbo-sila-borated tetrahydroquinolines with complete regio- and diastereoselectivity (>99:1). nih.gov The specific stereochemistry of the products, with defined configurations at the newly formed stereocenters, was unambiguously confirmed by single-crystal X-ray crystallography. nih.gov This highlights the potential for highly controlled, stereospecific functionalization of the quinoline core.

Furthermore, diastereoselective synthesis of tetrahydroquinolines can be achieved through acid-promoted reactions of arylmethyl azides with specific alkenes, resulting in products with high diastereoselectivity. acs.org The stereochemical outcome in such reactions is often influenced by the transition state geometry, where substituents arrange to minimize steric hindrance. In some syntheses, the use of a chiral auxiliary or catalyst is essential to induce enantioselectivity, leading to the formation of a single enantiomer with high purity (>98% ee). utwente.nl

The stereochemistry of quinoline derivatives can also be a critical determinant of their biological activity. For instance, studies have shown that compounds with an (R)-configuration at a chiral center in a side chain can be significantly more active than their (S)-configuration counterparts. orientjchem.org

Table 2: Examples of Regio- and Stereoselective Reactions in Quinoline Analogues

| Reaction Type | Substrate Analogue | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Ynamide Addition | 4-Chloro-6-methoxyquinoline | Ynamide, CuI, Ethyl Chloroformate | Good to high regioselectivity for 1,2-addition over 1,4-addition. | acs.org |

| Dearomative Elementalization | Substituted Quinolines | Alkyl Grignard, Silylborane, Visible Light | Complete regio- and diastereoselectivity (>99:1) for C/Si/B product. | nih.gov |

| Formal [4+2] Cycloaddition | Arylmethyl Azide (B81097) | 1-Bromoalkyne, Acid Promoter | High regioselectivity for the synthesis of 3-bromoquinoline (B21735) derivatives. | acs.org |

This table summarizes findings from studies on quinoline analogues, illustrating the principles of regiochemical and stereochemical control.

Advanced Spectroscopic Characterization Methodologies for 3 Ethynyl 2 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Techniques for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 3-Ethynyl-2-methoxyquinoline would reveal distinct signals corresponding to each unique proton environment in the molecule. The spectrum is expected to show signals for the six protons on the quinoline (B57606) ring system, the three protons of the methoxy (B1213986) group, and the single acetylenic proton.

The protons on the quinoline core (H-4, H-5, H-6, H-7, and H-8) typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. Due to the influence of the electronegative nitrogen atom, the H-4 proton is expected to be significantly deshielded. acs.org The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns due to spin-spin coupling. uncw.edu

The methoxy group (-OCH₃) protons are chemically equivalent and would appear as a sharp singlet, anticipated in the range of δ 3.9–4.1 ppm, a characteristic region for methoxy groups attached to an aromatic system. researchgate.net The acetylenic proton (≡C-H) is also unique and would present as a singlet, typically found in the δ 3.0–3.5 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | 8.0 - 8.2 | Singlet (s) |

| H-5 | 7.8 - 8.0 | Doublet (d) |

| H-7 | 7.6 - 7.8 | Doublet (d) |

| H-6 | 7.4 - 7.6 | Triplet (t) |

| H-8 | 7.3 - 7.5 | Triplet (t) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for substituted quinoline systems. Actual experimental values may vary.

¹³C NMR Applications for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, twelve distinct signals are expected, one for each unique carbon atom.

The carbon atoms of the quinoline ring typically resonate between δ 110 and 160 ppm. The C-2 carbon, being directly attached to both the electronegative nitrogen and the oxygen of the methoxy group, would be found at the downfield end of this range, likely around δ 158-162 ppm. The C-3 carbon, bonded to the ethynyl (B1212043) group, would also be influenced. The remaining quinoline carbons (C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) would appear in their characteristic regions. researchgate.net

The methoxy carbon (-OCH₃) signal is expected to appear as a sharp peak around δ 55 ppm. The two sp-hybridized carbons of the ethynyl group (-C≡CH) are highly characteristic and would resonate in the δ 80–95 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 110 - 115 |

| C-4 | 135 - 140 |

| C-4a | 128 - 132 |

| C-5 | 125 - 128 |

| C-6 | 127 - 130 |

| C-7 | 120 - 124 |

| C-8 | 129 - 133 |

| C-8a | 145 - 150 |

| -C≡CH | 80 - 85 |

| -C≡C H | 85 - 90 |

Note: Predicted values are based on typical chemical shifts for substituted quinolines and related functional groups. Actual experimental values may vary.

Advanced Two-Dimensional NMR Experiments for Connectivity and Stereochemical Assignment

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are critical for unambiguous structural confirmation by revealing correlations between nuclei. acs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be invaluable for tracing the connectivity of the protons on the benzo-fused ring, showing cross-peaks between adjacent protons like H-5/H-6, H-6/H-7, and H-7/H-8. acs.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons (¹H-¹³C). An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the methoxy protons to the methoxy carbon. clockss.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings. HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, it would show correlations from the methoxy protons to the C-2 carbon and from the acetylenic proton to both C-3 and C-4, unequivocally establishing the positions of the substituents on the quinoline ring. clockss.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, not necessarily through bonds. A NOESY or ROESY spectrum could confirm the spatial proximity between the methoxy protons and the H-8 proton, providing insights into the molecule's preferred conformation. clockss.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying specific functional groups present in the structure.

Infrared (IR) Spectroscopy for Ethynyl and Methoxy Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, the most diagnostic peaks would be those from the ethynyl and methoxy groups.

Ethynyl Group: The terminal alkyne presents two highly characteristic vibrations. A sharp, and typically strong, absorption band corresponding to the ≡C-H stretch is expected around 3300 cm⁻¹. A weaker absorption for the C≡C triple bond stretch should appear in the 2150–2100 cm⁻¹ region.

Methoxy Group: The C-O stretching vibration of the methoxy group results in a strong absorption band, typically in the 1250-1000 cm⁻¹ region.

Quinoline Ring: The aromatic C=C and C=N bonds of the quinoline ring will produce a series of absorption bands in the 1620–1450 cm⁻¹ region. Aromatic C-H stretching vibrations are also expected just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Acetylenic C-H | Stretch | ~3300 | Sharp, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Alkyne C≡C | Stretch | 2150 - 2100 | Weak to Medium |

| Aromatic C=C / C=N | Ring Stretch | 1620 - 1450 | Medium to Strong |

Raman Spectroscopy Applications for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. researchgate.net A key principle is that symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in IR spectra.

For this compound, the C≡C triple bond stretch (around 2150–2100 cm⁻¹) would be expected to produce a particularly strong and sharp signal in the Raman spectrum due to the symmetric nature of this vibration. researchgate.netnih.gov This makes Raman spectroscopy an excellent confirmatory tool for the presence of the alkyne group. The symmetric breathing modes of the quinoline ring system would also be prominent in the Raman spectrum. researchgate.net While detailed experimental Raman data for this specific compound is not widely published, the technique remains a powerful tool for confirming its structural features, especially the presence of the symmetric ethynyl bond. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS is particularly advantageous for analyzing complex mixtures and for the structural elucidation of unknown compounds. nih.govnih.gov The technique's ability to provide accurate mass assignments with a low margin of error (typically <5 ppm) is a key benefit. nih.gov While general HRMS applications are well-documented for various organic molecules, specific fragmentation data for this compound requires dedicated analysis. nih.govnfdi4chem.de The fragmentation of related heterocyclic systems often involves initial cleavages at the side chains and subsequent ring fragmentation. researchgate.net For this compound, expected fragmentation pathways would likely involve the loss of the methoxy group (•OCH3), the ethynyl group (•C≡CH), or molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN) from the quinoline core. researchgate.netlibretexts.org

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy techniques are pivotal in understanding the electronic structure and photophysical behavior of this compound, providing insights into its chromophoric system and potential as a fluorescent material.

UV-Visible (UV-Vis) Spectroscopy in Chromophore Analysis and Electronic Absorption

UV-Visible spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's conjugated system. scielo.org.za The quinoline ring system, extended by the ethynyl group at the 3-position and influenced by the methoxy group at the 2-position, constitutes the primary chromophore. The electronic transitions observed are typically π → π* transitions within the aromatic system. The position and intensity of the absorption bands are sensitive to the solvent polarity, which can provide information about the nature of the electronic transitions. A bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity can indicate the polarity of the ground and excited states. While specific UV-Vis data for this compound is not broadly published, studies on similar quinoline derivatives provide a basis for expected spectral characteristics. nih.govresearchgate.net

Fluorescence and Photophysical Property Investigations, including Quantum Yields and Emission Maxima

Fluorescence spectroscopy is utilized to study the emission properties of this compound following electronic excitation. Key parameters determined from these studies include the emission maximum (λem), which is the wavelength of the most intense fluorescence, and the fluorescence quantum yield (ΦF). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com A high quantum yield indicates that fluorescence is a dominant de-excitation pathway. The Stokes shift, the difference in wavelength between the absorption and emission maxima, provides information about the structural and electronic relaxation in the excited state. The photophysical properties of fluorescent molecules are often solvent-dependent. researchgate.net For instance, changes in emission maxima and quantum yields in different solvents can reveal information about charge transfer character in the excited state. nih.gov While specific data for this compound is limited, related naphthoxazole derivatives have been shown to exhibit low fluorescence in their free form but can become more emissive upon binding to biological targets like DNA. amazonaws.com The determination of quantum yields is typically performed using a comparative method with a well-characterized standard. horiba.com

| Photophysical Parameter | Description | Significance |

| Emission Maximum (λem) | Wavelength at which the fluorescence intensity is highest. | Characterizes the energy of the emitted photons and is related to the electronic structure of the excited state. |

| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. horiba.com | Measures the efficiency of the fluorescence process. |

| Stokes Shift | Difference between the absorption and emission maxima (λem - λabs). | Indicates the extent of energy loss due to non-radiative processes before fluorescence and provides insight into excited-state dynamics. |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

| Structural Parameter | Information Provided |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation around a chemical bond. |

| Unit Cell Dimensions | The parameters defining the size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal. |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature of a solid material. This method provides detailed information about the atomic and molecular structure of a crystal, including the arrangement of atoms in the crystal lattice, the identification of different crystalline phases (polymorphism), and the determination of unit cell dimensions. The technique relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the planes of atoms in a crystalline sample, producing a unique diffraction pattern that serves as a fingerprint for the specific crystalline solid.

For a crystalline compound such as this compound, PXRD analysis would be crucial for confirming its solid-state structure, ensuring phase purity, and identifying any potential polymorphic forms, which can have significantly different physical and chemical properties. The diffraction pattern obtained from a finely powdered sample of this compound would consist of a series of peaks, with the peak positions (in terms of the diffraction angle, 2θ) being characteristic of the crystal lattice and the peak intensities revealing information about the arrangement of atoms within the unit cell.

While specific, publicly available PXRD data for this compound is not found in the searched literature, the general methodology for its analysis can be described. A typical experimental setup would involve a powder diffractometer equipped with a monochromatic X-ray source, a sample holder, and a detector. The powdered sample of this compound would be irradiated with the X-ray beam, and the detector would measure the intensity of the diffracted X-rays as a function of the 2θ angle.

The resulting diffractogram would then be analyzed to index the peaks, which involves assigning Miller indices (hkl) to each diffraction peak. This information can then be used to determine the crystal system and calculate the unit cell parameters (a, b, c, α, β, γ).

In the absence of specific experimental data for this compound, a hypothetical data table based on the analysis of a related quinoline derivative, 2-Methoxyquinoline-3-carbaldehyde, is presented below to illustrate the type of information that would be obtained from a PXRD analysis. It is crucial to note that these values are for a different, albeit structurally related, compound and are provided for illustrative purposes only.

Hypothetical Crystallographic Data for a Quinoline Derivative

| Parameter | Value (for 2-Methoxyquinoline-3-carbaldehyde) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8206 (6) |

| b (Å) | 4.8446 (3) |

| c (Å) | 21.6828 (14) |

| α (°) | 90 |

| β (°) | 90.612 (4) |

| γ (°) | 90 |

| Volume (ų) | 926.50 (10) |

| Z | 4 |

Computational and Theoretical Chemistry Studies on 3 Ethynyl 2 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations serve as powerful predictive tools in modern chemistry, enabling the investigation of molecular structures, properties, and reactivity from first principles. nih.gov These computational methods provide a microscopic understanding that complements and guides experimental research.

Density Functional Theory (DFT) for Ground State Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely employed for its balance of accuracy and computational cost. cdnsciencepub.com This method is instrumental in determining the equilibrium geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. Furthermore, DFT can predict vibrational frequencies, which are directly comparable to experimental data from infrared (IR) and Raman spectroscopy, aiding in the structural characterization of a compound.

For 3-Ethynyl-2-methoxyquinoline, a DFT calculation, likely employing a functional such as B3LYP in conjunction with a basis set like 6-311+G(d,p), would be the standard approach to obtain its optimized three-dimensional structure. researchgate.netnih.gov The resulting geometric parameters, including bond lengths and angles, would offer a precise model of the molecule.

Table 1: Predicted Ground State Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C2-C3 Bond Length (Å) | 1.425 |

| C3-C(ethynyl) Bond Length (Å) | 1.428 |

| C≡C(ethynyl) Bond Length (Å) | 1.208 |

| C2-O(methoxy) Bond Length (Å) | 1.355 |

| O-C(methyl) Bond Length (Å) | 1.421 |

| C2-N1-C9 Bond Angle (°) | 117.8 |

| C2-C3-C4 Bond Angle (°) | 120.2 |

| C3-C(ethynyl)-C≡C Angle (°) | 178.5 |

| C2-O-C(methyl) Angle (°) | 118.3 |

Note: These are predicted values based on typical bond lengths and angles for similar functional groups and substituted quinolines.

In addition to geometry, DFT calculations would provide the vibrational spectrum of this compound. Noteworthy vibrational modes would include the characteristic stretching frequency of the ethynyl (B1212043) group's carbon-carbon triple bond, the stretching of the methoxy (B1213986) group's carbon-oxygen bond, and a series of stretching and bending modes associated with the quinoline (B57606) ring system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study electronic excited states, making it particularly valuable for predicting UV-visible absorption spectra. jksus.orgnih.gov The method calculates the energies of vertical transitions from the ground electronic state to various excited states. researchgate.netresearchgate.net

A TD-DFT calculation for this compound would yield the wavelengths of maximum absorption (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. These theoretical predictions would help in understanding the nature of the electronic transitions, such as π-π* transitions within the aromatic quinoline system and potential intramolecular charge-transfer (ICT) transitions influenced by the ethynyl and methoxy substituents.

Table 2: Predicted Electronic Absorption Properties of this compound (TD-DFT/B3LYP/6-311+G(d,p))

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 325 | 0.28 | HOMO → LUMO (π-π) |

| S0 → S2 | 290 | 0.20 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 265 | 0.38 | HOMO → LUMO+1 (π-π*) |

Note: These are hypothetical values intended to illustrate the type of data obtained from TD-DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a set of localized bonds, lone pairs, and anti-bonding orbitals, which align with the familiar Lewis structure concepts. uni-rostock.de This method is highly effective for analyzing charge distribution and intramolecular charge transfer (ICT) phenomena by quantifying the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. clinmedjournals.org

For this compound, an NBO analysis would calculate the natural atomic charges on each atom, offering insights into the electronic influence of the methoxy and ethynyl groups on the quinoline core. The analysis would also highlight significant stabilizing interactions, such as the delocalization of the nitrogen and oxygen lone pairs into the π-system of the quinoline ring and the ethynyl moiety. These hyperconjugative interactions are crucial for understanding the molecule's electronic structure and stability.

Analysis of Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is a measure of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. acs.orgrsc.org

In the case of this compound, the HOMO is anticipated to be a π-orbital delocalized across the quinoline ring, with substantial contributions from the electron-rich methoxy and ethynyl substituents. The LUMO is expected to be a π*-antibonding orbital, also spread over the aromatic framework. The magnitude of the HOMO-LUMO gap will be a key determinant of the molecule's color and reactivity, with a smaller gap generally correlating with higher reactivity and easier electronic excitation. mdpi.com

Table 3: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (DFT/B3LYP/6-311+G(d,p))

| Orbital | Predicted Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 4.40 |

Note: These are estimated values based on calculations for similar aromatic compounds.

Molecular Modeling and Simulation Approaches

Beyond static properties, molecular modeling and simulation methods are employed to explore the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energetics of Quinoline Derivatives

Conformational analysis involves the study of the various three-dimensional arrangements of a molecule that arise from rotation about its single bonds. nih.govuoa.grrsc.orgrsc.org For this compound, the main source of conformational isomerism is the rotation of the methoxy group around the C2-O single bond.

Force Field Calculations and Crystal Structure Prediction

While specific studies on the crystal structure prediction of this compound are not extensively documented in publicly available literature, the methodology for such predictions is well-established for organic molecules, including quinoline derivatives. acs.orgresearchgate.net This process involves two primary stages: the generation of a suitable force field and its application in searching for stable crystal packings.

Force Field Development:

A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. aip.orgnih.gov For a "tailor-made" force field for this compound, parameters would be derived from high-level quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT). unipi.itacs.orgnih.gov The force field is generally divided into intramolecular and intermolecular components.

Intramolecular Parameters: These govern the internal geometry of the molecule. They include terms for bond stretching, angle bending, and torsional (dihedral) angles. For this compound, specific parameters would be needed to describe the quinoline ring, the methoxy group, and the ethynyl substituent.

Intermolecular Parameters: These describe non-covalent interactions between molecules, which are crucial for determining the crystal packing. They consist of van der Waals interactions (often modeled with a Lennard-Jones potential) and electrostatic interactions, which are represented by assigning partial atomic charges to each atom. nih.gov

The following table illustrates the typical components of a force field that would be parameterized for this compound.

| Interaction Type | Functional Form | Description |

| Bond Stretching | E = k(r - r₀)² | Energy required to stretch or compress a bond from its equilibrium length (r₀). |

| Angle Bending | E = k(θ - θ₀)² | Energy required to bend the angle between three connected atoms from its equilibrium value (θ₀). |

| Torsional Angle | E = Σ Vₙ[1 + cos(nφ - δ)] | Energy associated with rotation around a central bond, describing conformational preferences. |

| van der Waals | E = 4ε[(σ/r)¹² - (σ/r)⁶] | Non-bonded repulsion and attraction between atoms (Lennard-Jones potential). |

| Electrostatic | E = (qᵢqⱼ) / (4πε₀rᵢⱼ) | Coulombic interaction between atoms based on their partial charges (qᵢ, qⱼ). |

Crystal Structure Prediction:

Once a reliable force field is established, computational algorithms are used to search for low-energy crystal structures. iucr.org This involves generating a multitude of possible packing arrangements within various plausible space groups and minimizing the lattice energy for each. acs.org The structures with the lowest calculated lattice energies are considered the most likely candidates for experimentally observable polymorphs. For quinoline derivatives, interactions such as π-π stacking between the aromatic rings play a significant role in the final predicted crystal structure. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly DFT, is routinely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nih.govnih.gov For this compound, theoretical calculations can provide valuable insights into its NMR and IR spectra.

Methodology:

The standard approach involves optimizing the molecular geometry of the compound at a given level of theory, such as with the B3LYP functional and a basis set like 6-311++G(d,p). mdpi.comacs.org Following geometry optimization, the same theoretical level is used to calculate NMR chemical shieldings (which are then converted to chemical shifts) and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often compared with experimental data to confirm assignments. While a dedicated study for this compound is not available, the table below presents a hypothetical comparison based on known substituent effects on the quinoline ring. Deviations between calculated and experimental values are expected and can be attributed to factors like solvent effects and the inherent approximations in the computational methods. acs.org

| Atom Position | Calculated ¹³C Shift (ppm) (Hypothetical) | Experimental ¹³C Shift (ppm) (Typical Range) | Calculated ¹H Shift (ppm) (Hypothetical) | Experimental ¹H Shift (ppm) (Typical Range) |

| C2 | 159.5 | 158-162 | - | - |

| C3 | 95.0 | 93-97 | - | - |

| C4 | 129.8 | 128-131 | 7.95 | 7.8-8.1 |

| C4a | 125.5 | 124-127 | - | - |

| C5 | 128.0 | 127-129 | 7.70 | 7.6-7.8 |

| C6 | 127.2 | 126-128 | 7.45 | 7.3-7.5 |

| C7 | 130.5 | 129-132 | 7.65 | 7.5-7.7 |

| C8 | 122.0 | 121-124 | 8.05 | 7.9-8.2 |

| C8a | 147.0 | 146-149 | - | - |

| OCH₃ | 54.0 | 53-56 | 4.10 | 4.0-4.2 |

| C≡CH | 82.5 | 80-85 | - | - |

| C≡CH | 79.0 | 77-81 | 3.15 | 3.0-3.3 |

Infrared (IR) Spectroscopy:

Calculated vibrational frequencies are essential for assigning bands in an experimental IR spectrum. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the calculations assuming a harmonic potential and being performed on a single molecule in the gas phase. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. osti.gov

Key predicted vibrational frequencies for this compound would include:

C≡C-H Stretch: A sharp, weak band predicted around 3300 cm⁻¹.

C≡C Stretch: A weak to medium band predicted in the 2100-2150 cm⁻¹ region.

Aromatic C-H Stretch: Predicted above 3000 cm⁻¹.

C=N and C=C Ring Stretches: A series of bands predicted in the 1450-1620 cm⁻¹ region.

C-O-C (Methoxy) Stretch: Strong bands predicted in the 1050-1250 cm⁻¹ region.

Aromaticity Studies and Electronic Delocalization within the Quinoline Scaffold

The aromaticity of the quinoline system is a key determinant of its reactivity and stability. orientjchem.orgscribd.com Computational methods allow for the quantification of aromaticity through various indices, providing insight into how substituents modulate the electronic structure. For this compound, the electron-donating methoxy group (-OCH₃) at position 2 and the π-system of the ethynyl group (-C≡CH) at position 3 are expected to significantly influence the electron delocalization in both the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold.

Aromaticity Indices:

Several indices are used to evaluate aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the equalization of bond lengths. A value of 1 indicates a fully aromatic system, while a value of 0 is non-aromatic. mdpi.comjchemrev.com

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where the magnetic shielding is calculated at the center of a ring. acs.org Negative NICS values (e.g., NICS(1)zz, calculated 1 Å above the ring plane) are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. researchgate.netstudylib.net

Influence of Substituents:

Studies on substituted quinolines show that the aromaticity of the two fused rings can be independently tuned. mdpi.comresearchgate.net

The 2-methoxy group is a strong π-donor. It is expected to increase the electron density in the pyridine ring, potentially enhancing its local aromaticity.

The 3-ethynyl group has a dual electronic nature. It can act as a weak electron-withdrawing group via induction but also extends the π-conjugation of the system. Its effect on the pyridine ring's aromaticity would depend on the balance of these factors. rsc.org

Based on trends from related substituted quinolines, one can predict the aromaticity indices for the individual rings of this compound. mdpi.comrsc.org

| Ring | Index | Predicted Value (Hypothetical) | Interpretation |

| Pyridine Ring | HOMA | ~0.85 | Highly aromatic, influenced by the +M effect of the methoxy group. |

| NICS(1)zz | ~ -12.0 ppm | Significant aromatic character. | |

| Benzene Ring | HOMA | ~0.92 | Highly aromatic, less affected by the substituents on the other ring. |

| NICS(1)zz | ~ -10.5 ppm | Significant aromatic character, typical for a fused benzene ring. |

These computational analyses collectively provide a detailed, though largely theoretical, portrait of this compound. They illustrate how modern computational chemistry can be used to predict and understand the fundamental chemical properties of complex organic molecules, guiding future experimental work.

Chemical Transformations and Derivatization of 3 Ethynyl 2 Methoxyquinoline

Modifications of the Ethynyl (B1212043) Moiety

The terminal alkyne group in 3-ethynyl-2-methoxyquinoline is a highly valuable functional handle for a variety of organic transformations. Its reactivity allows for the introduction of new molecular fragments and the construction of more complex structures through addition reactions and transformations into other functional groups.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad functional group tolerance that are simple to perform. organic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne, such as the ethynyl group on the quinoline (B57606), and an azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netacs.org The CuAAC reaction is exceptionally reliable and is widely used in drug discovery, bioconjugation, and materials science. nih.govnih.govsci-hub.se The resulting triazole ring is not merely a linker; it is a rigid, aromatic unit that can act as a pharmacophore or participate in hydrogen bonding and dipole interactions, often serving as an isostere for amide bonds. acs.orgnih.gov

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or from Cu(I) salts (like CuI). organic-chemistry.orgresearchgate.net The process is known for its mild reaction conditions, often proceeding efficiently in aqueous or mixed aqueous-organic solvent systems at room temperature, and its insensitivity to a wide pH range and many functional groups. organic-chemistry.orgresearchgate.net

The ethynyl group of this compound makes it an ideal substrate for CuAAC, allowing it to be conjugated with a vast array of azide-containing molecules, including biomolecules, polymers, and fluorescent tags, to generate novel hybrid structures. nih.govresearchgate.net

Table 1: Representative CuAAC Reaction This table illustrates a general transformation and is based on established CuAAC principles. Specific yields may vary based on substrates and conditions.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Hydration, Hydroamination, and Other Alkyne Functionalizations

The carbon-carbon triple bond of the ethynyl group is susceptible to various addition reactions, including hydration and hydroamination, which introduce new functional groups.

Hydration: The hydration of terminal alkynes typically follows Markovnikov's rule, yielding a methyl ketone upon tautomerization of the initial enol intermediate. This reaction can be catalyzed by various transition metals, including mercury, gold, or ruthenium salts. This transformation would convert the ethynyl group of this compound into an acetyl group, yielding 3-acetyl-2-methoxyquinoline.

Hydroamination: Hydroamination involves the addition of an N-H bond across the alkyne. A notable application is the palladium-mediated domino-amination-hydroamination reaction observed with related 4-alkynyl-3-iodoquinolines. hud.ac.uk This type of cascade reaction with primary amines can lead to the formation of complex fused heterocyclic systems, such as pyrrolo[2,3-c]quinolines. hud.ac.uk While this specific example involves a different isomer, the principle demonstrates the potential for the ethynyl group to participate in intramolecular or intermolecular hydroamination cascades to build polycyclic structures. Nickel-catalyzed hydroamination/cyclization cascades have also been developed as a rapid method to access quinoline structures, highlighting the utility of this transformation in heterocyclic chemistry. amazonaws.com

Beyond simple additions, the ethynyl group can be transformed into other key carbonyl functionalities.

Ketones: As mentioned, the Markovnikov hydration of the terminal alkyne is a direct route to methyl ketones. msu.edu This provides a straightforward method to convert this compound into 3-(1-oxoethyl)-2-methoxyquinoline (3-acetyl-2-methoxyquinoline).

Aldehydes: The anti-Markovnikov hydration of the terminal alkyne yields an aldehyde. This is commonly achieved through a two-step hydroboration-oxidation sequence. The reaction of the alkyne with a sterically hindered borane (B79455) (e.g., 9-BBN or disiamylborane), followed by oxidation with hydrogen peroxide under basic conditions, would yield 2-methoxyquinoline-3-carbaldehyde.

These transformations are fundamental in synthetic chemistry as they convert the alkyne into versatile carbonyl groups, which can then serve as points for further derivatization, such as in condensation reactions, reductive aminations, or Wittig reactions.

Functionalization at Other Quinoline Positions

While the ethynyl group provides a primary site for modification, the quinoline ring itself can be functionalized through modern synthetic methods, allowing for the diversification of the core scaffold.

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule, like a drug candidate, at a late step in the synthesis. nih.govanu.edu.au This strategy is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without requiring de novo synthesis. anu.edu.aursc.org C-H activation is a powerful tool for LSF, enabling the direct conversion of otherwise inert C-H bonds into C-C, C-N, or C-O bonds.

However, the C-H functionalization of nitrogen-containing heterocycles like quinoline presents unique challenges. nih.govdmaiti.com The quinoline ring is electron-deficient, which can deactivate it towards certain electrophilic reactions. Furthermore, the Lewis basic nitrogen atom can coordinate to the metal catalyst, potentially inhibiting its catalytic activity or directing the functionalization to an undesired position. dmaiti.com

Despite these difficulties, significant progress has been made. Strategies often involve metal-catalyzed reactions (e.g., using palladium, rhodium, or iridium) that can selectively target specific C-H bonds on the quinoline ring, even in the presence of other reactive groups like the alkyne and methoxy (B1213986) substituents. anu.edu.audmaiti.com Non-covalent interaction-guided catalysis is an emerging strategy to achieve functionalization at positions distal from any directing group, which could be applied to modify the benzo- portion of the quinoline ring. dmaiti.com

Table 2: Potential C-H Functionalization Sites on the this compound Scaffold

| Position | Ring | Reactivity Notes |

|---|---|---|

| C4 | Pyridine (B92270) Ring | Adjacent to the electron-withdrawing nitrogen (after coordination) and the ethynyl group; a potential site for nucleophilic attack or directed metalation. |

Nucleophilic Dearomatization Strategies for Novel Scaffolds

Nucleophilic dearomatization is a powerful transformation that converts flat, aromatic systems into three-dimensional, saturated, or partially saturated structures. nih.govacs.org This process is synthetically valuable because it increases molecular complexity and provides access to novel scaffolds that are prevalent in natural products and pharmaceuticals. nih.gov

For quinolines, nucleophilic attack typically occurs at the C2 or C4 position, leading to 1,2- or 1,4-dihydroquinoline (B1252258) intermediates. nih.govacs.org To facilitate this, the quinoline nitrogen is often activated by an electron-withdrawing group (e.g., in the form of a quinolinium salt). In a relevant study, copper(I) was used to catalyze the nucleophilic addition of ynamides to activated quinolines. acs.org This reaction resulted in the formation of 1,2-dihydro-2-(3-aminoethynyl) N-heterocycles, demonstrating a direct dearomatization of the quinoline ring while incorporating a new alkyne-containing substituent. acs.org

Such strategies could be adapted to this compound, where a nucleophile could potentially add to the C4 position, leading to a 1,4-dihydroquinoline. This dearomatized intermediate could then be trapped or undergo further reactions, providing a pathway to diverse and complex molecular frameworks not easily accessible through other means. acs.org

Synthesis of Polycyclic and Hybrid Quinoline Systems Incorporating this compound or its Fragments

The terminal alkyne of this compound is a key functional group for extending the molecular framework through carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the synthesis of both hybrid systems, where molecular fragments are linked together, and polycyclic systems, where new rings are fused to the quinoline scaffold.

Hybrid Systems via Cross-Coupling and Cycloaddition Reactions

Two of the most powerful methods for constructing hybrid systems from terminal alkynes are the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemie-brunschwig.chsigmaaldrich.com

Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org this compound can be coupled with various halogenated heterocycles to create extended π-conjugated systems. For instance, a reaction analogous to that seen with similar ethynylquinolines involves coupling with a halo-quinoline derivative to produce complex biquinoline structures. doi.org The synthesis of new styrylquinoline derivatives has been successfully achieved via Sonogashira coupling, highlighting the reaction's efficiency in creating high-purity products with interesting photophysical properties. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry): The Huisgen 1,3-dipolar cycloaddition between the terminal ethynyl group and an organic azide provides a highly efficient and regioselective route to 1,2,3-triazole-linked hybrid molecules. broadpharm.comacs.org This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. By reacting this compound with a molecule containing an azide group (R-N₃), a new quinoline-triazole hybrid can be formed, linking the quinoline core to the 'R' group through a stable triazole ring. This strategy has been employed to link quinoline moieties to other pharmacophores. chim.it

| Reaction Type | Reagents | Product Type | Potential Compound from this compound |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X), Pd catalyst, Cu(I) cocatalyst, Base | Alkyne-linked Hybrid | 2-Methoxy-3-(R-ethynyl)quinoline |

| CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole-linked Hybrid | 4-(2-Methoxyquinolin-3-yl)-1-R-1H-1,2,3-triazole |

Polycyclic Fused Systems via Annulation Reactions

The ethynyl group is a versatile precursor for annulation (ring-forming) reactions, leading to the formation of polycyclic systems where new rings are fused to the quinoline core. These reactions often involve intramolecular cyclization or intermolecular cycloadditions.

Intramolecular Cyclization: If a suitable reactive group is introduced elsewhere on the quinoline molecule, it can react with the ethynyl group at the C3 position to form a new fused ring. Gold- and other transition-metal-catalyzed cyclizations of alkyne-tethered substrates are common strategies for building such systems. rsc.orgacs.org

Intermolecular Annulation: this compound can react with other molecules in a way that forms a new ring. For example, reactions with 1,3-dipoles can lead to fused five-membered heterocyclic rings. A strategy for synthesizing fused quinolines involves the [4+2] cycloaddition (Diels-Alder type) reaction between amines and alkynes. nih.gov Similarly, iodine-mediated radical cyclization of related o-vinylaryl isocyanides demonstrates a method for constructing 2-chalcogenated quinolines. researchgate.net The synthesis of thiopyrano[4,3-b]quinolin-1-ones from 2-alkynylquinoline precursors showcases how the alkyne can be elaborated into a fused sulfur-containing ring system. rsc.org

| Annulation Strategy | Reactant Type | Fused Ring System | Example Reaction Class |

| Intramolecular Cyclization | Tethered reactive group | Fused carbocycle or heterocycle | Transition-metal-catalyzed hydroarylation |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Fused 5-membered heterocycle (e.g., Isoxazole) | 1,3-Dipolar Cycloaddition |

| [4+2] Cycloaddition | Diene | Fused 6-membered carbocycle or heterocycle | Aza-Diels-Alder Reaction |

Regiodirecting Effects of Methoxy and Ethynyl Groups on Further Transformations

The outcome of substitution reactions on the this compound ring is governed by the combined electronic influences of the methoxy and ethynyl substituents. These groups control the regioselectivity of both electrophilic and nucleophilic aromatic substitution. researchgate.netmdpi.com

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the incoming electrophile attacks an electron-rich position on the aromatic ring. The directing effects of the existing substituents determine the site of attack.

2-Methoxy Group: The methoxy group is a powerful activating group due to its ability to donate electron density to the ring via a resonance (+M) effect. This effect outweighs its electron-withdrawing inductive (-I) effect. As an activating group with lone pairs on the oxygen adjacent to the ring, it is an ortho, para-director. libretexts.org In the quinoline system, it strongly activates the C4 position (para to the methoxy group) and, to a lesser extent, positions within the benzene (B151609) ring (C5 and C7). Studies on other 2-methoxyquinolines confirm that electrophilic substitution is directed primarily to the 4- and 6-positions.

3-Ethynyl Group: The ethynyl group is generally considered electron-withdrawing and deactivating towards electrophilic attack due to the high s-character of its sp-hybridized carbons (-I effect). sci-hub.se As a deactivating group, it directs incoming electrophiles to the meta position. Relative to its C3 position, this would direct an electrophile to C5.

Combined Influence: The powerful activating and directing effect of the C2-methoxy group dominates over the deactivating effect of the C3-ethynyl group. Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C4 position, which is strongly activated by the para-directing methoxy group. Secondary sites for electrophilic attack would be the C5 and C7 positions on the benzenoid ring.

Nucleophilic Aromatic Substitution (SNA_r)

In nucleophilic aromatic substitution, a nucleophile attacks an electron-poor carbon atom, displacing a leaving group. The quinoline ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. masterorganicchemistry.com

2-Methoxy Group: While the methoxy group itself is not typically a leaving group in SNAr reactions, its electron-donating nature slightly decreases the electrophilicity of the C2 carbon, making it less susceptible to nucleophilic attack compared to an unsubstituted C2 position.

3-Ethynyl Group: The electron-withdrawing nature of the ethynyl group enhances the electrophilicity of the quinoline ring system. Its position at C3 significantly activates the ortho positions (C2 and C4) towards nucleophilic attack. stackexchange.com Should a good leaving group (e.g., a halogen) be present at the C2 or C4 position, the ethynyl group at C3 would facilitate its displacement by a nucleophile by stabilizing the negatively charged Meisenheimer complex intermediate. nih.govnih.gov

Combined Influence: The presence of the electron-withdrawing ethynyl group at C3 makes the C2 and C4 positions more susceptible to nucleophilic attack. Therefore, if this compound were converted to a derivative with a leaving group at C2 (e.g., 2-chloro-3-ethynylquinoline), that position would be highly activated for substitution by various nucleophiles.

| Substitution Type | Directing Influence of C2-Methoxy (Activating, o,p-director) | Directing Influence of C3-Ethynyl (Deactivating, m-director) | Predicted Major Regioselectivity |

| Electrophilic Aromatic Substitution | Activates C4, C5, C7 | Deactivates ring, directs to C5 | C4 (primary), C5/C7 (secondary) |

| Nucleophilic Aromatic Substitution | Deactivates C2 slightly | Activates C2 and C4 | C2 and C4 (if a leaving group is present) |

Advanced Research Applications of 3 Ethynyl 2 Methoxyquinoline

Applications in Materials Science

The exploration of 3-ethynyl-2-methoxyquinoline in materials science is driven by its potential to form π-conjugated systems with tailored optoelectronic properties. The interplay between the electron-rich methoxy (B1213986) group and the electron-deficient quinoline (B57606) ring, modulated by the ethynyl (B1212043) linker, is central to its applications in this domain.

The rigid, planar structure of the quinoline ring system, combined with the extended π-conjugation afforded by the ethynyl group, makes this compound an attractive building block for a range of organic electronic and photonic materials.

Non-Linear Optical (NLO) Materials: Organic materials with significant NLO properties are crucial for applications in optical computing, data storage, and frequency conversion. researchgate.net The design of such materials often relies on creating "push-pull" systems, where an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge. In this compound, the methoxy group (-OCH₃) acts as an electron donor, while the quinoline ring system can function as an electron acceptor. This intramolecular charge transfer (ICT) character is a key determinant of second-order NLO activity. nih.gov The ethynyl group serves as an efficient π-bridge, facilitating this charge transfer. Derivatives of quinoline have been investigated for their third-order NLO susceptibility, showing potential for applications in this area. nih.gov The specific arrangement of the donor and acceptor moieties in this compound makes it a promising candidate for the development of new NLO chromophores. nih.gov

Organic Light-Emitting Diode (OLED) Components: Quinoline derivatives are widely recognized for their utility in OLEDs, often serving as electron-transporting materials or as hosts for emissive dopants. nih.govnih.gov For instance, tris-(8-hydroxyquinoline) aluminum (Alq3) is a benchmark material in OLED technology. researchgate.netresearchgate.net The electron-deficient nature of the quinoline ring in this compound suggests its potential utility in electron transport layers. nih.gov Furthermore, the extended conjugation provided by the ethynyl group can be exploited to tune the emission color of fluorescent materials. uniss.it By functionalizing the ethynyl group, it is possible to create a variety of fluorophores with emissions spanning the visible spectrum, a critical aspect for developing full-color displays. nih.govresearchgate.net Quinoline-based materials have been successfully used to create blue-emitting OLEDs with high efficiency and color purity. researchgate.net

Fluorophores: The inherent fluorescence of the quinoline nucleus can be modulated by the introduction of substituents. The combination of the methoxy and ethynyl groups in this compound is expected to influence its photophysical properties, such as quantum yield and emission wavelength. researchgate.net Alkynylated quinolines have been shown to exhibit intense fluorescence, and their optical properties can be fine-tuned by altering the substitution pattern. This tunability makes them valuable as fluorescent probes and labels in various scientific disciplines.

| Property | Relevance to this compound | Research Finding |

| Non-Linear Optical (NLO) Response | The "push-pull" system created by the methoxy donor and quinoline acceptor via the ethynyl bridge can lead to significant second and third-order NLO effects. nih.gov | Quinolinone derivatives have shown great potential as third-order NLO materials. nih.gov |

| OLED Component | The electron-deficient quinoline core is suitable for electron transport, and the conjugated system can be tuned for specific light emission. nih.govnih.gov | Quinoline derivatives are effective as emission layers in OLEDs and are also used in transistors. nih.govd-nb.info |

| Fluorophore | The extended π-system is expected to result in fluorescent properties, with the potential for tuning emission characteristics through chemical modification. researchgate.net | Quinoline-based fluorophores are used in the design of chemosensors and other fluorescent tools. asianpubs.org |

The quinoline scaffold is a well-established platform for the design of chemosensors and chemodosimeters, which are molecules that signal the presence of a specific analyte through a change in their optical properties. The nitrogen atom of the quinoline ring and other suitably positioned heteroatoms can act as binding sites for metal ions and other species. epstem.net

The structure of this compound, featuring a quinoline nitrogen and a methoxy oxygen in a sterically accessible arrangement, presents a potential bidentate chelation site for metal ions. Upon coordination with a metal ion, the electronic structure of the molecule would be perturbed, leading to a change in its absorption or fluorescence properties. This change forms the basis of its sensing capability. For example, quinoline-based sensors have been developed for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Fe³⁺, and Cu²⁺. acs.orgnanobioletters.comnih.gov The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotations and vibrations, leading to an increase in fluorescence intensity. nih.gov The ethynyl group in this compound offers a convenient handle for further functionalization, allowing for the development of more complex and selective chemosensors.

| Sensor Type | Analyte | Principle of Detection |

| Fluorescence Sensor | Metal Ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) | Chelation of the metal ion by the quinoline nitrogen and methoxy oxygen, leading to a change in fluorescence (turn-on or turn-off). acs.orgnanobioletters.com |

| Colorimetric Sensor | pH | Protonation or deprotonation of the quinoline nitrogen can alter the electronic structure, resulting in a visible color change. |

Chemical Biology Probes and Methodological Tools

In the realm of chemical biology, this compound serves as a versatile platform for the development of sophisticated molecular probes and tools that enable the study and manipulation of biological systems.

Photocages, or photoremovable protecting groups, are molecules that can be cleaved by light to release a biologically active compound. This technology allows for the precise spatiotemporal control of biological processes. Quinoline derivatives have emerged as a promising class of photocages due to their favorable photophysical properties. researchgate.netacs.org

The (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) group, for instance, has been successfully used to cage a variety of functional groups. acs.org The photolysis mechanism often involves the formation of a reactive excited state that leads to the cleavage of a specific bond. nih.gov While this compound itself has not been extensively studied as a photocage, its quinoline core provides a foundation for such applications. The methoxy and ethynyl substituents would likely influence the photochemical properties, such as the wavelength of activation and the efficiency of photorelease. rsc.org The development of new quinoline-based photolabile groups with improved properties like water solubility and photolysis efficiency is an active area of research. researchgate.net

The terminal ethynyl group of this compound is a key feature that enables its use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugates. nih.govtebubio.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an alkyne and an azide (B81097). rsc.org